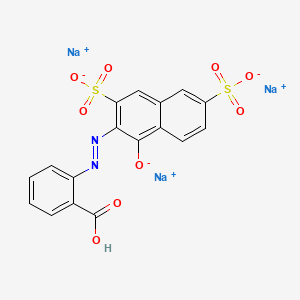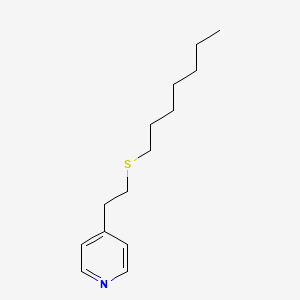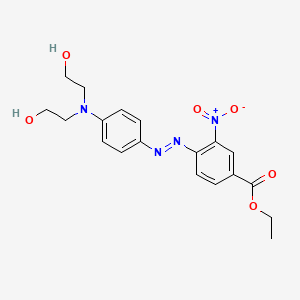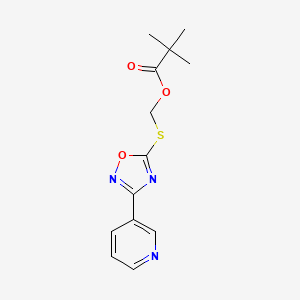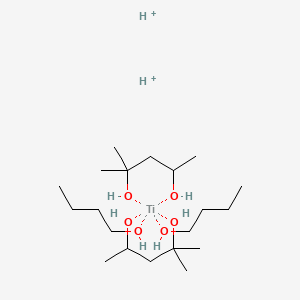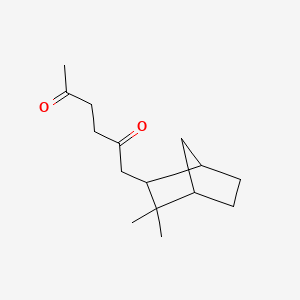
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbicyclo(221)hept-2-yl)hexane-2,5-dione is a chemical compound with the molecular formula C15H24O2 It is characterized by a bicyclic structure with two methyl groups attached to the bicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo(2.2.1)heptane core, which is then functionalized with methyl groups.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. The addition of methyl groups is achieved through alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)heptan-2-one, 3,3-dimethyl-: Similar bicyclic structure with different functional groups.
Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)-: Another compound with a similar bicyclic core but different substituents.
Uniqueness
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
85392-44-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)hexane-2,5-dione |
InChI |
InChI=1S/C15H24O2/c1-10(16)4-7-13(17)9-14-11-5-6-12(8-11)15(14,2)3/h11-12,14H,4-9H2,1-3H3 |
InChI Key |
KTFQCEQXARNYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CC1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




